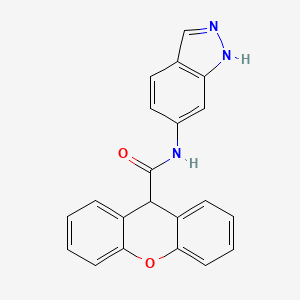
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
DNA Damage Studies
Research has indicated that ethoxyquin, a related compound to the one , can induce DNA damage. For instance, Blaszczyk's study revealed DNA fragmentation caused by ethoxyquin in human lymphocytes, suggesting potential genotoxic effects (Blaszczyk, 2006).
Antioxidant and Preservative Use
Ethoxyquin, a compound structurally similar to (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea, is widely used as an antioxidant in animal feeds and can be carried over to food products of animal origin. Studies by Blaszczyk et al. have highlighted the safety and harmful effects of ethoxyquin in animals and humans (Blaszczyk, Skolimowski, & Materac, 2006).
Impact on Mitochondrial Respiratory Chain
Ethoxyquin has been shown to inhibit electron transport in the mitochondrial respiratory chain. Reyes et al. discovered that ethoxyquin could induce a strong concentration-dependent inhibition in preparations of intact liver mitochondria or submitochondrial particles (Reyes, Hernández, Melendez, & Gómez-Lojero, 1995).
Inhibition of Orexin-1 Receptor
Compounds similar to the one have been used to study the inhibition of the orexin-1 receptor, which plays a role in arousal-related processes, including stress. The study by Bonaventure et al. on a selective orexin-1 receptor antagonist highlighted its potential in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Genotoxicity Modulation
Research has also explored the modulation of genotoxicity by compounds like ethoxyquin. A study by Skolimowski et al. demonstrated how certain compounds could reduce DNA damage induced by ethoxyquin, suggesting potential applications in mitigating genotoxic effects (Skolimowski, Cieslinska, Zák, Osiecka, & Blaszczyk, 2010).
特性
IUPAC Name |
1-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-3-28-14-6-13-25-19(17-7-4-5-8-18(17)23-21(25)27)24-20(26)22-16-11-9-15(2)10-12-16/h4-5,7-12H,3,6,13-14H2,1-2H3,(H2,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDONLGFRULBJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


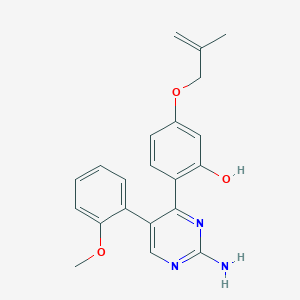
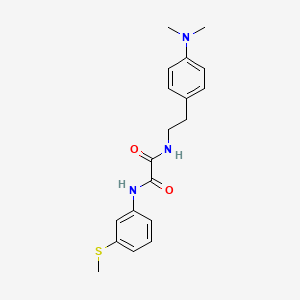
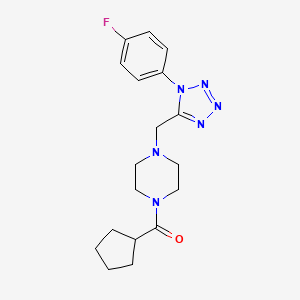

![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394998.png)

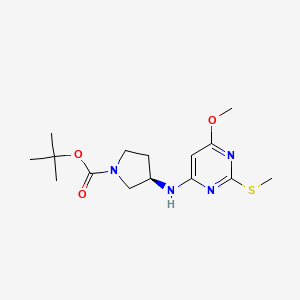
![N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2395003.png)

![2-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2395006.png)


